molecular formula C11H22N2O B13629128 n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide

n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide

Cat. No.: B13629128
M. Wt: 198.31 g/mol
InChI Key: ZYQPPOXQWJGXON-UHFFFAOYSA-N
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Description

n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide: is an organic compound that features a cyclobutyl ring substituted with an amino group and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where an appropriate amine is reacted with the cyclobutyl precursor.

    Attachment of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where the cyclobutyl amine is reacted with a butanoyl chloride under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the butanamide moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry: n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.

Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the butanamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • n-((3-Aminocyclopropyl)methyl)-2,3-dimethylbutanamide
  • n-((3-Aminocyclopentyl)methyl)-2,3-dimethylbutanamide
  • n-((3-Aminocyclohexyl)methyl)-2,3-dimethylbutanamide

Uniqueness: n-((3-Aminocyclobutyl)methyl)-2,3-dimethylbutanamide is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that differentiate it from other similar compounds. These properties can influence its reactivity and interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-2,3-dimethylbutanamide

InChI

InChI=1S/C11H22N2O/c1-7(2)8(3)11(14)13-6-9-4-10(12)5-9/h7-10H,4-6,12H2,1-3H3,(H,13,14)

InChI Key

ZYQPPOXQWJGXON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)NCC1CC(C1)N

Origin of Product

United States

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